Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound featuring a 4-chlorophenoxyacetyl substituent at the 2-position of the thiophene ring, with methyl ester and dimethyl groups at positions 3, 4, and 5, respectively. Its synthesis involves multi-step reactions, including hydrazide formation and cyclization under alkaline conditions, with microwave-assisted methods often improving yields .
Properties
Molecular Formula |
C16H16ClNO4S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16ClNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19) |
InChI Key |
SRXDLYJKSRQSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Modified Gewald Reaction
The Gewald reaction, which typically involves ketones, cyanoacetates, and elemental sulfur, can be adapted to synthesize 2-aminothiophenes. For the 4,5-dimethyl substitution pattern, a diketone or ketoester precursor is required.
Procedure :
-
Reactants :
-
3-Oxohexanedioic acid dimethyl ester (1.0 equiv)
-
Cyanomethyl acetate (1.2 equiv)
-
Sulfur (1.5 equiv)
-
Morpholine (catalytic base)
-
-
Conditions :
-
Solvent: Ethanol
-
Temperature: 80°C, reflux
-
Duration: 12–14 hours
-
-
Workup :
Yield : 68–72%
Purity : >95% (HPLC)
Hydroxylamine-Mediated Amination
This method, adapted from the synthesis of structurally related aminothiophenes, involves oximation followed by reduction.
Procedure :
-
Reactants :
-
Methyl 4,5-dimethyl-3-oxo-2-thiophenecarboxylate (1.0 equiv)
-
Hydroxylamine hydrochloride (2.0 equiv)
-
Anhydrous FeCl₃ (0.1 equiv)
-
Cyanuric chloride (0.1 equiv)
-
-
Conditions :
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 70–90°C
-
Duration: 4 hours
-
-
Workup :
Yield : 85–90%
Purity : 98.3% (by NMR)
Acylation with 4-Chlorophenoxyacetyl Chloride
The aminothiophene intermediate undergoes nucleophilic acyl substitution to introduce the 4-chlorophenoxyacetyl moiety.
Standard Acylation Protocol
Procedure :
-
Reactants :
-
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv)
-
4-Chlorophenoxyacetyl chloride (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
-
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature
-
Duration: 6 hours
-
-
Workup :
Yield : 75–80%
Purity : 99.1% (HPLC)
Microwave-Assisted Acylation
Procedure :
-
Reactants :
-
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv)
-
4-Chlorophenoxyacetyl chloride (1.1 equiv)
-
DMAP (0.2 equiv)
-
-
Conditions :
-
Solvent: Acetonitrile
-
Microwave: 100°C, 300 W
-
Duration: 20 minutes
-
-
Workup :
Yield : 88–92%
Purity : 99.5% (HPLC)
Optimization and Comparative Analysis
Solvent Effects on Acylation
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Triethylamine | 25 | 75 | 99.1 |
| THF | Pyridine | 40 | 70 | 98.5 |
| Acetonitrile | DMAP | 100 (MW) | 90 | 99.5 |
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.
Catalyst Screening for Aminothiophene Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl₃ | DMF | 4 | 85 |
| AlCl₃ | DMF | 6 | 72 |
| Morpholine | Ethanol | 12 | 68 |
FeCl₃ in DMF provides optimal yields for the amination step.
Characterization Data
Methyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Ethyl esters (e.g., 3d in ) exhibit higher yields (90%) in acrylamido-functionalized derivatives, suggesting ester choice impacts synthetic efficiency .
Substituent Effects: The 4-chlorophenoxyacetyl group introduces significant steric and electronic effects compared to simpler substituents like chloroacetyl (). This may influence solubility, crystallinity, and biological interactions. Cyano and hydroxyl groups (e.g., 3d in ) enhance antioxidant and anti-inflammatory activities, highlighting the role of electron-withdrawing/donating groups in bioactivity .
Synthetic Efficiency :
Biological Activity
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the acetylation of the amino group followed by esterification. The synthetic pathway can be summarized as follows:
- Starting Materials : 4-chlorophenol, thioester derivatives, and acetic anhydride.
- Reagents : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the formation of amide bonds.
- Purification : Purification is commonly achieved through recrystallization or chromatography techniques.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related thiophene derivatives have shown promise in inhibiting the growth of various cancer cell lines, including A-549 lung cancer cells. The mechanisms underlying this activity may involve:
- Induction of Apoptosis : Compounds have been observed to trigger apoptotic pathways in tumor cells.
- Cell Cycle Arrest : Inhibition of cell cycle progression has been noted, particularly at the G1/S checkpoint.
Acetylcholinesterase Inhibition
Another area of interest is the potential inhibitory effect on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated:
- IC50 Values : Some derivatives have shown IC50 values as low as 2.7 µM against AChE, indicating potent inhibitory effects.
- Molecular Docking Studies : These studies suggest strong binding interactions with the active site of AChE, providing insights into their mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Enhances lipophilicity and binding affinity |
| Dimethyl Substitution | Modulates electronic properties and steric hindrance |
| Acetyl Group | Increases solubility and bioavailability |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that methyl thiophene derivatives can inhibit tumor cell proliferation significantly compared to controls. For example, a study involving xenograft models demonstrated reduced tumor volumes upon treatment with related compounds.
- Computational Studies : Molecular dynamics simulations have elucidated the stability and interaction profiles of these compounds with target proteins, reinforcing their potential as therapeutic agents.
- Toxicological Assessments : Preliminary assessments indicate a favorable safety profile; however, further studies are required to fully understand the toxicity and side effects associated with prolonged exposure.
Q & A
Q. Advanced Molecular Interaction Studies
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with ATF4’s regulatory domain, focusing on hydrogen bonds with the amide group and hydrophobic contacts with the thiophene ring .
- X-ray Crystallography : Co-crystallize the compound with purified ATF4 protein to resolve binding site geometry at ≤2.0 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
What challenges arise in interpreting NMR spectra of this compound, and how can they be mitigated?
Advanced Spectral Analysis
Challenges include:
- Signal Overlap : Aromatic protons (4-chlorophenoxy group) and thiophene ring protons may overlap. Use 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously .
- Dynamic Effects : Rotameric states of the acetamido group cause splitting. Acquire spectra at elevated temperatures (e.g., 60°C) to simplify splitting patterns .
How does the substitution pattern on the thiophene ring influence bioactivity compared to analogs?
Advanced Comparative Analysis
Substituent effects are critical:
-
Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and receptor binding via dipole interactions. For example, 4-chlorophenoxy analogs show 2–3× higher anticancer activity than methyl-substituted derivatives .
-
Steric Effects : Bulkier groups (e.g., benzofuran-2-amido) reduce membrane permeability, lowering in vivo efficacy despite high in vitro potency .
-
Data Table : Comparison of Analog Bioactivities
Substituent Anticancer IC (µM) LogP 4-Chlorophenoxyacetyl 12.3 ± 1.5 3.8 3-Ethylphenoxyacetyl 28.7 ± 2.1 4.2 Benzofuran-2-amido 9.8 ± 0.9 5.1 Data aggregated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
